molecular formula C26H23N5O5S B2886091 N-(furan-2-ylmethyl)-2-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide CAS No. 959546-60-2

N-(furan-2-ylmethyl)-2-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide

Cat. No. B2886091
CAS RN: 959546-60-2
M. Wt: 517.56
InChI Key: HFLUVESPGJEHCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(furan-2-ylmethyl)-2-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide is a useful research compound. Its molecular formula is C26H23N5O5S and its molecular weight is 517.56. The purity is usually 95%.
BenchChem offers high-quality N-(furan-2-ylmethyl)-2-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(furan-2-ylmethyl)-2-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Histamine H4 Receptor Inverse Agonists

Quinazoline derivatives have been identified as potent human H4 receptor inverse agonists. These compounds exhibit dual action on human histamine H1 and H4 receptors, suggesting potential therapeutic benefits in treating inflammatory conditions. A scaffold hopping approach utilizing in silico models led to the discovery of these compounds, highlighting their anti-inflammatory properties in vivo in rat models (Smits et al., 2008).

Anticancer Activity

Derivatives of quinazolinone, specifically 1-(2-(furan-3-yl)quinazolin-4-yl)-1-(4-methoxyphenyl)ethan-1-ol (PVHD303), have shown potent antiproliferative activity. This compound disrupts microtubule formation at the centrosomes and inhibits tumor growth in the HCT116 human colon cancer xenograft model, suggesting its potential as a potent anticancer agent (Suzuki et al., 2020).

Antiprotozoal Agents

Novel dicationic imidazo[1,2-a]pyridines with furan moieties have been synthesized and evaluated as antiprotozoal agents. These compounds have shown strong DNA affinities and excellent in vitro activity against T. b. rhodesiense and P. falciparum, offering promising leads for developing new treatments for protozoal infections (Ismail et al., 2004).

Radiomodulatory Effects

Quinazolinone derivatives bearing a benzenesulfonamide moiety have been synthesized and shown to induce the antioxidant enzyme NAD(P)H: quinone oxidoreductase 1 (NQO1) in cells. These compounds demonstrate potential as antioxidant and radiomodulatory agents, suggesting their use in mitigating the damaging effects of radiation (Soliman et al., 2020).

properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N5O5S/c1-35-17-10-8-16(9-11-17)28-23(33)15-37-26-30-20-7-3-2-6-19(20)24-29-21(25(34)31(24)26)13-22(32)27-14-18-5-4-12-36-18/h2-12,21H,13-15H2,1H3,(H,27,32)(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFLUVESPGJEHCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)NCC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(furan-2-ylmethyl)-2-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide

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